![molecular formula C23H32N2O5 B562201 Ramipril-d5 CAS No. 1132661-86-9](/img/structure/B562201.png)
Ramipril-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramipril-d5 is an internal standard for the quantification of ramipril . Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure (hypertension) and heart failure . It works by blocking a substance in the body that causes blood vessels to tighten, which relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .
Molecular Structure Analysis
Ramipril-d5 has a molecular formula of C23H27D5N2O5 . It is used in mass spectrometry for the quantification of ramipril .Chemical Reactions Analysis
Ramipril is known to be unstable and temperature accelerates its degradation . It is also vulnerable to changes in relative humidity, suggesting that it must be protected from moisture .Physical And Chemical Properties Analysis
Ramipril-d5 has a density of 1.2±0.1 g/cm3, a boiling point of 616.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 111.4±0.3 cm3 .Scientific Research Applications
Internal Standard in LC-MS/MS Methods
Ramipril-d5: is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Ramipril in human plasma. This allows for specific, sensitive, and reproducible measurements essential for pharmacokinetic studies .
Simultaneous Determination with Other Compounds
It is also utilized in the simultaneous determination of Ramipril and other compounds such as hydrochlorothiazide (HCTZ) in human plasma. This is achieved through high-performance liquid chromatography–tandem mass spectrometry (LC–ESI-MS/MS) with a novel approach of periodical polarity switching .
Therapeutic Effect Monitoring
The concentration of Ramipril , and its active metabolite ramiprilat , in human serum can be analyzed using Ramipril-d5, which is crucial for monitoring the therapeutic effects of the drug, especially in the treatment of hypertension .
Mechanism of Action
Safety and Hazards
Future Directions
Treatment with Ramipril is usually long term, and patients may have to take it for the rest of their life . It is also noted that Ramipril results in a sustained survival benefit, and is associated with an extension of life of up to 14.5 months for, on average, 13 months treatment duration .
Relevant Papers Several papers have been published on Ramipril. For instance, one study found that Ramipril reduces the incidence of stroke in patients at high risk, despite a modest reduction in blood pressure . Another paper discussed the long-term survival benefit of Ramipril in patients with acute myocardial infarction complicated by heart failure .
properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-TUKWJDQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676129 |
Source
|
Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ramipril-d5 | |
CAS RN |
1132661-86-9 |
Source
|
Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.